(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone
Beschreibung
The compound "(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone" features a hybrid structure combining an imidazo[2,1-b]thiazole core with a 4-methoxyphenyl substituent at position 6 and a 4-phenylpiperazine moiety linked via a methanone group at position 3. The imidazo[2,1-b]thiazole scaffold is a nitrogen-sulfur heterocycle known for its pharmacological relevance, including antimicrobial, anticancer, and central nervous system (CNS)-targeting activities .
Eigenschaften
IUPAC Name |
[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-29-19-9-7-17(8-10-19)20-15-27-21(16-30-23(27)24-20)22(28)26-13-11-25(12-14-26)18-5-3-2-4-6-18/h2-10,15-16H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMTZKHOTYAKRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone to form the imidazo[2,1-b]thiazole ring. The methoxyphenyl group can be introduced via electrophilic aromatic substitution, while the phenylpiperazine moiety is often attached through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. This green chemistry approach minimizes the use of hazardous solvents and reduces energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the aromatic rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 288.37 g/mol. The structure features an imidazo[2,1-b]thiazole ring system, which is known for its diverse biological activities. The presence of the methoxyphenyl and piperazine groups enhances its interaction with biological targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of imidazo[2,1-b]thiazole derivatives, including the compound . Research has demonstrated that similar derivatives exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis. For instance, compounds derived from imidazo[2,1-b]thiazole have shown IC50 values as low as 2.32 µM against Mycobacterium tuberculosis H37Ra, indicating potent antitubercular activity .
Anticancer Activity
The compound's structure suggests potential anticancer properties . Compounds featuring imidazo[2,1-b]thiazole moieties have been investigated for their ability to inhibit cancer cell proliferation. For example, derivatives have shown effectiveness against different cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The specific interactions of the piperazine group may enhance the selectivity towards cancer cells.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of imidazo[2,1-b]thiazole derivatives. These compounds may modulate neuroinflammatory pathways or provide protection against oxidative stress in neuronal cells . This aspect is particularly relevant in developing treatments for neurodegenerative diseases.
Synthesis and Derivative Development
The synthesis of (6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone typically involves multi-step organic reactions. Initial steps often include the formation of the imidazo[2,1-b]thiazole core followed by functionalization with piperazine and methoxy groups. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure .
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Synthesis of imidazo[2,1-b]thiazole core |
| Step 2 | Functionalization with piperazine |
| Step 3 | Addition of methoxy group |
| Characterization | NMR, MS analysis |
Case Studies and Research Findings
Several case studies have documented the efficacy of related compounds in clinical settings:
- Antimycobacterial Activity : A study evaluated a series of imidazo[2,1-b]thiazole derivatives for their antitubercular activity and found that modifications significantly enhanced potency against Mycobacterium tuberculosis while minimizing toxicity to human cells .
- Cancer Cell Line Studies : Research on similar compounds indicated that they could induce apoptosis in various cancer cell lines through mitochondrial pathways .
- Neuroprotective Studies : Investigations into neuroprotective properties revealed that certain derivatives could reduce neuronal cell death induced by oxidative stress in vitro .
Wirkmechanismus
The mechanism of action of (6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues with Varying Aryl Substituents
Compound A: (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone
- Key Differences: Position 6: 4-Fluorophenyl (electron-withdrawing) vs. 4-methoxyphenyl (electron-donating). Position 3: Methyl group vs. methanone-linked 4-phenylpiperazine.
- Implications: The fluorine substituent reduces lipophilicity (clogP ≈ 3.2 vs. ~4.0 for methoxy) and may alter receptor binding due to its electronegativity.
Compound B : 2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole
- Key Differences :
- Core structure: 1,3,4-Thiadiazole vs. imidazo[2,1-b]thiazole.
- Substituents: Nitro and fluorine groups vs. methoxy and piperazine.
- Implications :
- The thiadiazole core may reduce metabolic stability compared to the imidazo[2,1-b]thiazole system.
- Nitro groups often confer cytotoxicity but limit therapeutic utility due to toxicity risks.
Analogues with Modified Piperazine Moieties
Compound C: (6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(thiophen-2-yl)piperazin-1-yl)methanone
- Key Differences :
- Position 6: 4-Bromophenyl (bulky, halogenated) vs. 4-methoxyphenyl.
- Piperazine substituent: Thiophene vs. phenyl.
- Thiophene-containing piperazines may exhibit distinct receptor selectivity (e.g., adenosine receptors) compared to phenyl-substituted analogues.
Heterocyclic Core Variations
Compound D : 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole
- Key Differences :
- Core structure: Benzothiazole-pyrazoline hybrid vs. imidazo[2,1-b]thiazole.
- Substituents: Methyl and dihydropyrazoline vs. methoxyphenyl and piperazine.
- Implications :
- The pyrazoline moiety is associated with antidepressant and antitumor activities but may introduce metabolic liabilities (e.g., oxidation susceptibility).
- Benzothiazoles often exhibit fluorescence, enabling imaging applications, unlike the target compound.
Comparative Data Table
*logP values estimated using fragment-based methods.
Research Findings and Implications
- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group in the target compound enhances lipophilicity and may improve CNS penetration compared to halogenated analogues (e.g., Compound A) .
- Piperazine Modifications : Substitution with phenyl (target compound) vs. thiophene (Compound C) alters receptor binding profiles, with phenyl groups favoring serotonin/dopamine receptor interactions .
- Core Heterocycle Stability : Imidazo[2,1-b]thiazoles generally exhibit better metabolic stability than thiadiazoles (Compound B) or pyrazolines (Compound D) due to reduced susceptibility to oxidative degradation .
Q & A
Basic: What are the key synthetic routes for (6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step routes, starting with the formation of the imidazo[2,1-b]thiazole core followed by coupling with the 4-phenylpiperazine moiety. Critical conditions include:
- Solvent selection : Polar aprotic solvents like DMF or ethanol are used for nucleophilic substitution or coupling reactions .
- Temperature control : Reactions often require reflux (70–80°C) for 12–24 hours to ensure completion .
- Catalysts : Palladium-based catalysts (e.g., Pd/C) may be employed for hydrogenation steps .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) ensures high purity .
Key intermediates include 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylic acid, which is activated (e.g., as an acid chloride) before coupling with 4-phenylpiperazine .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the methoxy group (~δ 3.8 ppm) and aromatic protons (~δ 6.8–8.2 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion) .
- Infrared (IR) Spectroscopy : Peaks at ~1650–1700 cm⁻¹ indicate carbonyl groups (methanone moiety) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% required for pharmacological studies) .
Advanced: How can researchers resolve contradictions in biological activity data observed across different studies?
Discrepancies may arise from:
- Purity variability : Re-characterize batches using HPLC and elemental analysis to exclude impurities .
- Assay conditions : Standardize protocols (e.g., cell line viability assays: MTT vs. resazurin) and validate target engagement (e.g., kinase inhibition assays) .
- Structural confirmation : Re-examine stereochemistry via X-ray crystallography (if crystalline) or NOESY NMR .
- Pharmacokinetic factors : Assess solubility (logP via shake-flask method) and metabolic stability (microsomal assays) to explain in vitro vs. in vivo disparities .
Advanced: What computational methods are suitable for predicting the binding affinity of this compound with therapeutic targets?
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinase domains or GPCRs). The imidazo-thiazole and piperazine moieties often engage in hydrogen bonding and π-π stacking .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 50–100 ns to identify key residues (e.g., ATP-binding pockets) .
- QSAR Models : Develop quantitative structure-activity relationships using descriptors like topological polar surface area (TPSA) and logP .
Advanced: How does the substitution pattern on the imidazo[2,1-b]thiazole ring influence pharmacological activity?
- Methoxy group (4-position) : Enhances solubility and modulates electron density, affecting binding to hydrophobic pockets (e.g., in kinase targets) .
- Phenylpiperazine moiety : Improves blood-brain barrier penetration in CNS-targeted studies .
- Derivative synthesis : Replace the methoxy group with halogens (e.g., -F) to study SAR in antimicrobial assays .
Advanced: What strategies mitigate degradation of the compound under physiological pH conditions?
- pH stability studies : Use UV-Vis spectroscopy to track degradation at pH 1.2 (stomach) and 7.4 (blood). Buffers (e.g., phosphate) stabilize the compound .
- Prodrug design : Introduce ester groups at labile sites (e.g., methanone), which hydrolyze in vivo to release the active form .
- Formulation : Encapsulate in liposomes or cyclodextrins to protect against acidic degradation .
Advanced: How can researchers address discrepancies in HPLC purity assessments?
- Column optimization : Use C18 columns with smaller particle sizes (3 µm) for better resolution .
- Mobile phase adjustment : Add 0.1% trifluoroacetic acid to reduce peak tailing .
- Detection wavelength : Set to λ = 254 nm (aromatic absorption) for accurate quantification .
Advanced: What in vitro and in vivo models are appropriate for preliminary toxicity profiling?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
